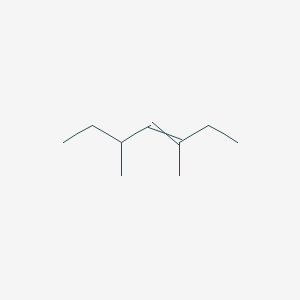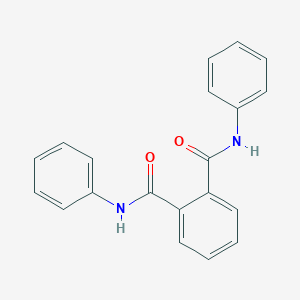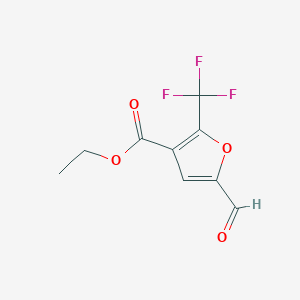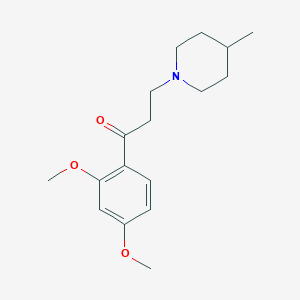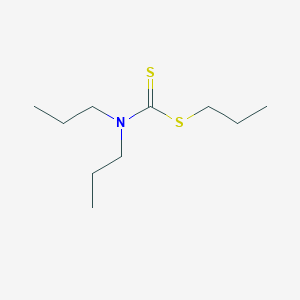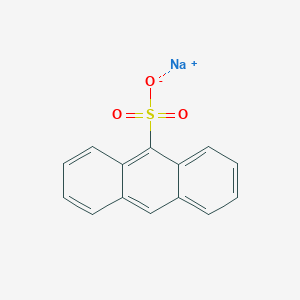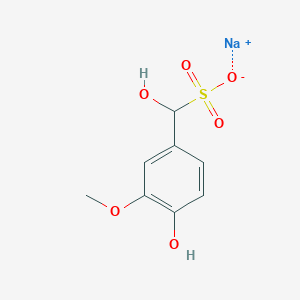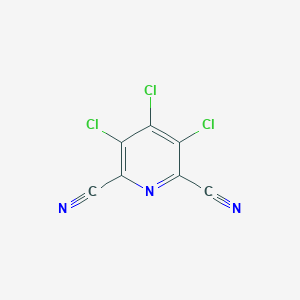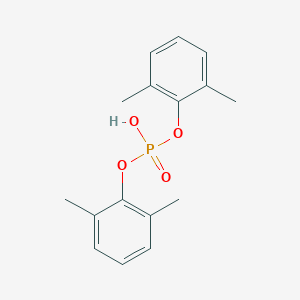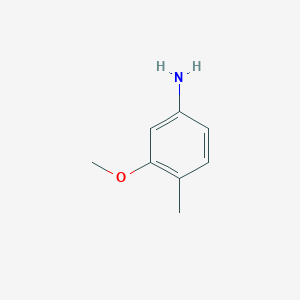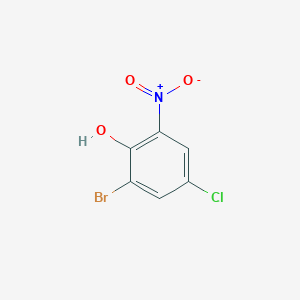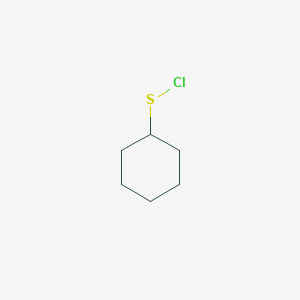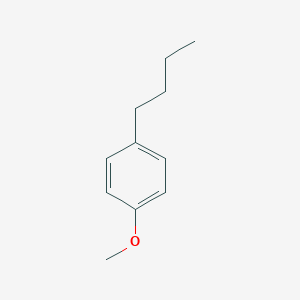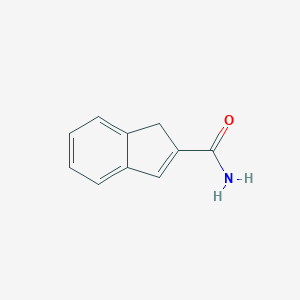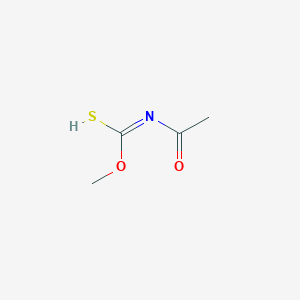
O-methyl N-acetylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-methyl N-acetylcarbamothioate is an organic compound with the molecular formula C4H7NO2S and a molecular weight of 133.17 g/mol It is a derivative of thiocarbamic acid, where the nitrogen atom is acetylated and the oxygen atom is methylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl N-acetylcarbamothioate typically involves the reaction of thiocarbamic acid derivatives with acetic anhydride and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Thiocarbamic acid derivative+Acetic anhydride+Methanol→N-(Acetyl)thiocarbamic acid O-methyl ester
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
O-methyl N-acetylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
O-methyl N-acetylcarbamothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism by which O-methyl N-acetylcarbamothioate exerts its effects involves interactions with specific molecular targets. The acetyl and thiocarbamic acid moieties play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-thiocarbaminsaeure-methylester
- Acetyl-thiocarbamidsaeure-O-methylester
- N-Acetyl-monothiocarbamidsaeure-O-methylester
Uniqueness
O-methyl N-acetylcarbamothioate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
16696-87-0 |
|---|---|
Fórmula molecular |
C4H7NO2S |
Peso molecular |
133.17 g/mol |
Nombre IUPAC |
O-methyl N-acetylcarbamothioate |
InChI |
InChI=1S/C4H7NO2S/c1-3(6)5-4(8)7-2/h1-2H3,(H,5,6,8) |
Clave InChI |
JMKHFRWHKOMIKM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)OC |
SMILES isomérico |
CC(=O)N=C(OC)S |
SMILES canónico |
CC(=O)N=C(OC)S |
Sinónimos |
N-(Acetyl)thiocarbamic acid O-methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


